molecular formula C14H11FO2 B1298908 4-[(2-Fluorobenzyl)oxy]benzaldehyde CAS No. 70627-20-2

4-[(2-Fluorobenzyl)oxy]benzaldehyde

Cat. No. B1298908
CAS RN: 70627-20-2
M. Wt: 230.23 g/mol
InChI Key: HSFLULIGUCYNMW-UHFFFAOYSA-N
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Description

The compound 4-[(2-Fluorobenzyl)oxy]benzaldehyde is a benzaldehyde derivative with a 2-fluorobenzyl ether moiety attached to the para position of the benzaldehyde ring. This structure is related to various benzaldehyde derivatives that have been studied for their chemical properties and potential applications in different fields, such as protecting groups in organic synthesis and the formation of fluorescent derivatives for analytical purposes.

Synthesis Analysis

The synthesis of related compounds often involves the introduction of a benzyl ether-type protecting group, as seen in the study of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is introduced via a benzyl bromide and cleaved with tetrabutylammonium fluoride . Although the exact synthesis of 4-[(2-Fluorobenzyl)oxy]benzaldehyde is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, reveals that these molecules can exhibit planar and parallel fragments linked through various bridges, indicating potential for rigidity and conjugation in the molecular structure . This information can be extrapolated to suggest that 4-[(2-Fluorobenzyl)oxy]benzaldehyde may also exhibit a degree of planarity and conjugation, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives can be quite diverse. For instance, 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde reacts with primary amines to form highly fluorescent isoindole derivatives . Similarly, benzaldehyde nitrones, such as the one studied in paper , are formed through the reaction of benzaldehyde with hydroxylamines. These reactions highlight the potential of benzaldehyde derivatives, including 4-[(2-Fluorobenzyl)oxy]benzaldehyde, to participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by substituents on the aromatic rings. For example, the presence of a fluorine atom can confer stability against oxidizing conditions . The molecular structure, including the degree of planarity and the presence of electron-withdrawing or donating groups, can affect the compound's reactivity, boiling point, melting point, and solubility. The specific properties of 4-[(2-Fluorobenzyl)oxy]benzaldehyde would need to be determined experimentally, but insights can be gained from the behavior of structurally related compounds.

Scientific Research Applications

Radiochemistry and Radiopharmaceuticals

  • Reductive Etherification for Synthesizing Fluorobenzylethers : Funke et al. (2006) demonstrated the potential of reductive coupling reactions using 4-[18F]fluoro-benzaldehyde for synthesizing 4-[18F]fluoro-benzylethers. This method could be valuable in radiochemistry and the development of radiopharmaceuticals (Funke et al., 2006).

  • Synthesis of [18F]Fluoroaromatic Aldehydes : Lemaire et al. (1992) reported the synthesis of various [18F]fluoroaromatic aldehydes, which are crucial intermediates in preparing new radiopharmaceuticals. These compounds could have wide applications in radiopharmaceutical chemistry (Lemaire et al., 1992).

Organic Chemistry and Synthesis

  • Method for Preparing Fluorobenzyl Halide Derivatives : Lemaire et al. (2012) developed a method for the automated preparation of [18F]fluorobenzyl halides, which are key intermediates for creating PET aromatic radiopharmaceuticals. This method simplifies the synthesis process (Lemaire et al., 2012).

  • Synthesis of α-Amino Fluorobenzyl-Phosphonates : Song et al. (2005) synthesized a series of α-amino fluorobenzyl-phosphonates with moderate anticancer activity. These compounds could have potential applications in medicinal chemistry (Song et al., 2005).

Materials Science

  • Synthesis of Fluorinated Microporous Polyaminals : Li et al. (2016) utilized compounds like 4-fluorobenzaldehyde for creating microporous polyaminal networks. These materials have applications in gas adsorption and separation, particularly for carbon dioxide capture (Li et al., 2016).

Biomedical Applications

  • Potential in Treating Sickle Cell Disease : Beddell et al. (1984) explored substituted benzaldehydes for increasing the oxygen affinity of human hemoglobin, which may have implications in treating sickle cell disease (Beddell et al., 1984).

  • Sigma1 Receptor Ligands for PET Radiotracers : Maestrup et al. (2009) synthesized spirocyclic sigma1 receptor ligands, including compounds with a p-fluorobenzyl residue. These compounds are potential PET radiotracers for imaging sigma1 receptors (Maestrup et al., 2009).

Safety And Hazards

The safety information for “4-[(2-Fluorobenzyl)oxy]benzaldehyde” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFLULIGUCYNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351532
Record name 4-[(2-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Fluorobenzyl)oxy]benzaldehyde

CAS RN

70627-20-2
Record name 4-[(2-Fluorophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70627-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 4-[(2-fluorophenyl)methoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-(2-Fluorobenzyloxy)benzaldehyde is prepared by alkylation of 4-hydroxybenzaldehyde (0.39 g) with 2-fluorobenzyl chloride by following the same procedure of Example 1, but using three different phase transfer catalysts.
Quantity
0.39 g
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reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A suspension of 1-(bromomethyl)-2-fluorobenzene (D91, 11.5 g, 60.8 mmol), 4-hydroxybenzaldehyde (5.3 g, 43.3 mmol) and K2CO3 (12.0 g, 86.8 mmol) in acetone was divided in three equal parts and heated in a microwave apparatus at 80° C. for 40 min. The mixtures were diluted with water and extracted with ethyl acetate. The organic layer was dried (Na2SO4) and evaporated. The residue was purified via flash chromatography (cyclohexanes:ethyl acetate 95:5) to give the title compound (7.9 g, 79%). Rf (cyclohexanes:ethyl acetate 8:2): 0.38.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
5.3 g
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reactant
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Name
Quantity
12 g
Type
reactant
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0 (± 1) mol
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Jia, J Zhang, C Bertagnin, S Cherukupalli… - European Journal of …, 2021 - Elsevier
Encouraged by our earlier discovery of N1-selective inhibitors, the 150-cavity of influenza virus neuraminidases (NAs) could be further exploited to yield more potent oseltamivir …
Number of citations: 13 www.sciencedirect.com

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